

1-Iodo-4-methylpentane IUPAC name and synonyms

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Compound of Interest

Compound Name: **1-Iodo-4-methylpentane**

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An In-Depth Technical Guide to **1-Iodo-4-methylpentane**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-Iodo-4-methylpentane**, a key alkyl iodide intermediate in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, physicochemical properties, synthesis protocols, and characteristic reactivity. The information is presented to not only detail methodologies but also to provide insights into the underlying chemical principles that govern its application in the laboratory.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is foundational to scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring global consistency.

The IUPAC name for this compound is **1-Iodo-4-methylpentane**.^{[1][2][3]} This name is derived by identifying the longest carbon chain, which is a pentane skeleton. The iodine atom is located at the first carbon (C1), and a methyl group is at the fourth carbon (C4).

In addition to its formal IUPAC name, **1-Iodo-4-methylpentane** is known by several synonyms in commercial and laboratory contexts. Recognizing these synonyms is crucial for comprehensive literature searches and procurement.

Common Synonyms:

- Pentane, 1-iodo-4-methyl-[1][3][4]
- Isohexyl iodide[5]
- 4-Methyl-1-iodopentane[4]
- Isohexyljodid[1][5]
- 4-Methylpentyl iodide[5]

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is paramount for designing experiments, ensuring safety, and predicting its behavior in reaction mixtures. The key properties of **1-Iodo-4-methylpentane** are summarized below.

Property	Value	Source
CAS Number	6196-80-1	[1]
Molecular Formula	C ₆ H ₁₃ I	[1][3][4]
Molecular Weight	212.07 g/mol	[1][2][3]
Appearance	Not specified, but typically a liquid	N/A
Boiling Point	~174.5 °C (estimated)	[6]
Melting Point	~ -68.15 °C (estimated)	[6]
Density	~1.42 g/cm ³ (estimated)	[6]
LogP (Octanol/Water)	3.9	[1]
InChI Key	KHNRCDHEOHOYFY- UHFFFAOYSA-N	[1][3]

Synthesis of 1-Iodo-4-methylpentane: The Finkelstein Reaction

Alkyl iodides such as **1-Iodo-4-methylpentane** are commonly synthesized via nucleophilic substitution, with the Finkelstein reaction being a particularly efficient and widely used method. [7] This reaction involves treating an alkyl chloride or alkyl bromide with a solution of sodium iodide (NaI) in anhydrous acetone.

Mechanistic Rationale

The choice of acetone as the solvent is critical to the success of the reaction. Sodium iodide is soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are not. This differential solubility drives the reaction forward according to Le Châtelier's principle. As the less soluble sodium halide precipitates out of the solution, the equilibrium shifts to favor the formation of the alkyl iodide.

Experimental Workflow: Synthesis Protocol

The following is a generalized, field-proven protocol for the synthesis of **1-Iodo-4-methylpentane** from 1-bromo-4-methylpentane.

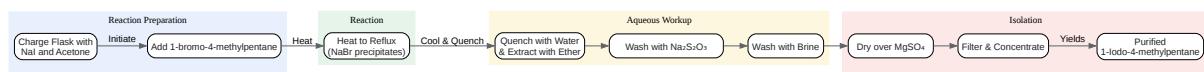
Materials:

- 1-bromo-4-methylpentane
- Sodium iodide (NaI), anhydrous
- Acetone, anhydrous
- Diethyl ether
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to prevent the introduction of water.
- Reagent Addition: Charge the flask with anhydrous sodium iodide (typically 1.5 equivalents relative to the alkyl bromide) and anhydrous acetone.
- Initiation: Add 1-bromo-4-methylpentane (1.0 equivalent) to the stirring suspension of NaI in acetone.
- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the formation of a white precipitate (NaBr). The reaction is typically complete within a few hours.
- Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. The organic layer is then washed sequentially with water, saturated aqueous sodium thiosulfate (to remove any residual iodine), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **1-Iodo-4-methylpentane**.
- Purification: If necessary, the product can be further purified by vacuum distillation.

Workflow Visualization



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Caption: Finkelstein reaction workflow for synthesizing **1-Iodo-4-methylpentane**.

Reactivity and Synthetic Applications

As a primary alkyl halide, **1-Iodo-4-methylpentane** is an excellent substrate for a variety of nucleophilic substitution and elimination reactions. The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group.

Nucleophilic Substitution (S_N2) Reactions

1-Iodo-4-methylpentane readily undergoes S_N2 reactions with a wide range of nucleophiles.^[8] The reaction proceeds via a backside attack on the electrophilic carbon atom bearing the iodine, leading to an inversion of stereochemistry if the carbon were chiral.

- Example: Reaction with sodium cyanide (NaCN) yields 5-methylhexanenitrile. This is a valuable carbon-carbon bond-forming reaction, extending the carbon chain by one.^[8]

Elimination (E2) Reactions

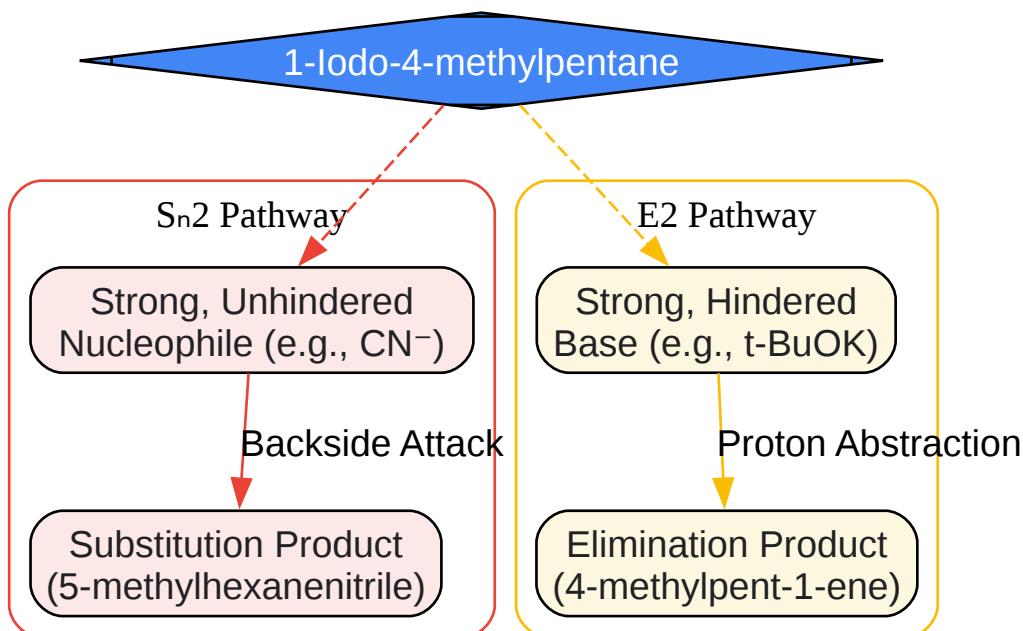
When treated with a strong, sterically hindered base, **1-Iodo-4-methylpentane** can undergo an E2 elimination reaction to form an alkene.

- Example: Reaction with a strong base like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) favors the formation of 4-methylpent-1-ene.^[9]

S_N2 vs. E2 Competition

The competition between substitution and elimination is a key consideration in planning reactions with alkyl halides. For **1-Iodo-4-methylpentane** (a primary halide):

- Strong, unhindered nucleophiles (e.g., CN⁻, I⁻, RS⁻) strongly favor the S_N2 pathway.
- Strong, hindered bases (e.g., t-BuOK) strongly favor the E2 pathway.
- Strong, unhindered bases (e.g., NaOMe, NaOH) will give a mixture of products, but S_N2 typically predominates.



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Caption: Competing S_N2 and $E2$ reaction pathways for **1-iodo-4-methylpentane**.

Safety, Handling, and Storage

Proper handling of iodoalkanes is essential due to their potential hazards. While a specific safety data sheet (SDS) for **1-iodo-4-methylpentane** was not retrieved, general precautions for iodoalkanes should be strictly followed.[10][11]

- General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[10][11]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Iodoalkanes can be light-sensitive and may decompose over time, often liberating iodine, which gives the liquid a purplish or brownish tint. Therefore, they should be stored in amber bottles or protected from light.
- Incompatibilities: Keep away from strong oxidizing agents and strong bases.[11]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Conclusion

1-Iodo-4-methylpentane serves as a valuable and versatile building block in organic synthesis. Its well-defined structure, predictable reactivity as a primary alkyl halide, and straightforward synthesis make it a staple reagent for introducing the isohexyl moiety into molecules. A thorough understanding of its properties, synthetic routes, and reaction tendencies—particularly the competition between substitution and elimination—is critical for its effective and safe utilization in research and development.

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